
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a compound that belongs to the class of piperidine and pyrazole derivatives. These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications. The structure of this compound includes a piperidine ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling of Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are then coupled through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methylation: The final step involves the methylation of the nitrogen atoms in the piperidine and pyrazole rings using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide can be synthesized through various chemical pathways involving the pyrazole ring and piperidine moiety. The molecular structure is characterized by the presence of a carboxamide functional group, which contributes to its biological activity.
Molecular Formula: C12H16N4O
Molecular Weight: 236.28 g/mol
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 25.1 (against S. aureus) |
Other Pyrazole Derivative | Antifungal | 12.5 (against A. flavus) |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT116) and breast cancer (MCF-7). The mechanism is believed to involve the inhibition of specific kinases associated with tumor growth.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 0.39 |
MCF-7 | 0.46 |
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Antifungal Efficacy
A recent investigation into the antifungal properties of this compound revealed that it exhibited superior activity against multiple phytopathogenic fungi compared to standard treatments like boscalid .
Case Study 2: Cancer Cell Line Inhibition
In vitro assays demonstrated that this compound significantly inhibited the proliferation of HCT116 cells with an IC50 value indicating potent anticancer activity .
Wirkmechanismus
The mechanism of action of N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-3-piperidin-3-ylpyrazole-4-carboxamide
- 1-Methyl-3-piperidin-3-ylpyrazole-4-carboxamide
- 3-Piperidin-3-ylpyrazole-4-carboxamide
Uniqueness
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is unique due to its dual methylation, which can influence its chemical reactivity and biological activity. This dual methylation may enhance its stability, solubility, and interaction with molecular targets compared to its non-methylated or singly methylated counterparts.
Biologische Aktivität
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a piperidine moiety. The dual methylation at the nitrogen positions enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested in vivo using models such as carrageenan-induced paw edema, demonstrating potent inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to a standard drug, dexamethasone .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study reported that pyrazole derivatives exhibited activity against various bacterial strains including E. coli and S. aureus. Specifically, the presence of the piperidine moiety was noted to enhance antimicrobial efficacy .
3. Antiparasitic Activity
This compound has been associated with antiparasitic activity. Research indicates that certain pyrazole derivatives demonstrate effectiveness against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating significant potency .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:
Kinase Inhibition
Pyrazole compounds have been identified as inhibitors of various kinases critical in cancer progression. For instance, they can selectively inhibit Akt kinase pathways, which are vital for cell survival and proliferation in cancer cells. The compound showed an IC50 value against Akt1 of approximately 61 nM, indicating strong inhibitory potential .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
Eigenschaften
IUPAC Name |
N,1-dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-11(16)9-7-15(2)14-10(9)8-4-3-5-13-6-8/h7-8,13H,3-6H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVGOLBNYIUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1C2CCCNC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.